9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications. This compound features a chlorine atom and a hydroxyethylamino group attached to the anthracene-9,10-dione core, which is a common structural motif in many bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione typically involves the chlorination of 8-aminoanthracene-9,10-dione followed by the introduction of the hydroxyethyl group. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The subsequent reaction with ethylene oxide or ethylene chlorohydrin introduces the hydroxyethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its role in inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and cell division.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of DNA topoisomerase II. This enzyme is essential for the unwinding and rewinding of DNA during replication and transcription. By inhibiting this enzyme, 1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione can induce DNA damage and apoptosis in rapidly dividing cells, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: A related anthraquinone derivative used as an anticancer drug.
Doxorubicin: Another anthraquinone-based chemotherapeutic agent.
Emodin: A naturally occurring anthraquinone with various biological activities.
Uniqueness
1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and hydroxyethylamino groups contribute to its reactivity and potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
97968-56-4 |
---|---|
Molekularformel |
C16H12ClNO3 |
Molekulargewicht |
301.72 g/mol |
IUPAC-Name |
1-chloro-8-(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12ClNO3/c17-11-5-1-3-9-13(11)16(21)14-10(15(9)20)4-2-6-12(14)18-7-8-19/h1-6,18-19H,7-8H2 |
InChI-Schlüssel |
HWIHNDBKOOONGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)NCCO)C(=O)C3=C(C2=O)C=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.